N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.353. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
The triazole ring is a key structural motif in many pharmacologically active compounds. The incorporation of fluorine and cyclopentyl groups enhances the lipophilicity and bioavailability of these compounds. The specific compound has been studied for its potential applications in oncology and antimicrobial therapies.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Fluorination : Introduction of the fluorine atom at the ortho position of the phenyl ring.
- Amidation : Coupling with appropriate carboxylic acids to form the final amide structure.
3.1 Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5i | H460 | 6.06 | Induction of apoptosis via ROS generation |
5j | H1299 | 8.12 | Inhibition of cell proliferation |
These results indicate that the compound may induce apoptosis through reactive oxygen species (ROS) production and modulation of key signaling pathways involved in cell survival.
3.2 Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been extensively studied. The compound's structure allows it to interact with microbial enzymes, disrupting their function:
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy
In a controlled study involving lung cancer cell lines (A549), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to activate apoptotic pathways and inhibit tumor growth in vivo.
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
5. Conclusion
This compound represents a promising candidate for further development in both anticancer and antimicrobial therapies. Its unique structural features contribute to its biological activity, making it an important focus for future research.
Properties
IUPAC Name |
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-10-13(17)8-5-9-14(10)21-11(2)15(19-20-21)16(22)18-12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDAAKRTYDNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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